2-Nitro-6-(trifluoromethyl)aniline
Overview
Description
2-Nitro-6-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-6-nitro-ortho-toluidine or 2-Amino-3-nitrobenzotrifluoride, is an organic compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an aniline ring. It is a solid at room temperature with a melting point of 48-52°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-6-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the nitration of 2-(trifluoromethyl)aniline using nitric acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is used to couple a trifluoromethylated aromatic compound with an aryl halide under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Halides, amines, or thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Reduction: 2-Amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized products.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)aniline and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with the nitro group at the para position.
2-(Trifluoromethyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains additional bromine atoms, altering its reactivity and applications.
Uniqueness
2-Nitro-6-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various functionalized compounds and enhance its utility in diverse research and industrial applications .
Properties
IUPAC Name |
2-nitro-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(6(4)11)12(13)14/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLJFFUIURSSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443726 | |
Record name | 2-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24821-17-8 | |
Record name | 2-nitro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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